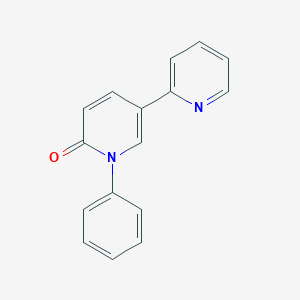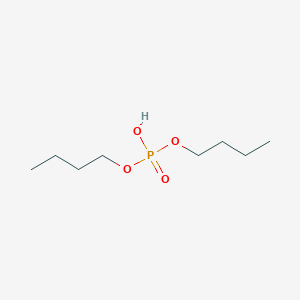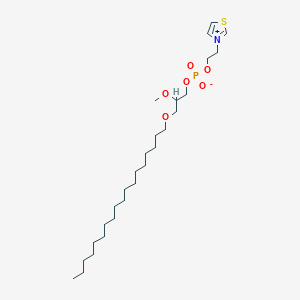![molecular formula C4H2Cl2FNO B049495 5-[Dichloro(fluoro)methyl]-1,2-oxazole CAS No. 116584-44-2](/img/structure/B49495.png)
5-[Dichloro(fluoro)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Dichloro(fluoro)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural chemistry. This compound is a heterocyclic organic molecule that contains both chlorine and fluorine atoms in its structure.
Scientific Research Applications
5-[Dichloro(fluoro)methyl]-1,2-oxazole has been extensively studied for its potential applications in medicinal and agricultural chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis processes. In agricultural chemistry, 5-[Dichloro(fluoro)methyl]-1,2-oxazole has been studied for its herbicidal and fungicidal activities. It has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes.
Mechanism Of Action
The mechanism of action of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. This compound binds to the active sites of these enzymes and proteins, preventing them from carrying out their normal functions. This leads to the inhibition of cell growth and division, ultimately resulting in cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-[Dichloro(fluoro)methyl]-1,2-oxazole depend on the specific application and concentration of the compound. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. In agricultural chemistry, it has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes. However, this compound can also have toxic effects on non-target organisms, including humans and animals, if not used properly.
Advantages And Limitations For Lab Experiments
The advantages of using 5-[Dichloro(fluoro)methyl]-1,2-oxazole in lab experiments include its high potency and specificity towards target enzymes and proteins, as well as its broad range of applications in various fields. However, the limitations of using this compound include its potential toxicity to non-target organisms, as well as the difficulty in synthesizing and handling it due to its hazardous nature.
Future Directions
There are several future directions for research on 5-[Dichloro(fluoro)methyl]-1,2-oxazole. In medicinal chemistry, this compound could be further studied for its potential as a cancer therapy or antiviral agent. In agricultural chemistry, it could be further studied for its potential as a herbicide or fungicide with reduced toxicity to non-target organisms. Additionally, the synthesis and handling of this compound could be improved to make it safer and more accessible for research purposes.
Conclusion
In conclusion, 5-[Dichloro(fluoro)methyl]-1,2-oxazole is a heterocyclic organic molecule that has potential applications in medicinal and agricultural chemistry. Its synthesis method involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. This compound has been extensively studied for its anticancer, antiviral, and antibacterial properties, as well as its herbicidal and fungicidal activities. Its mechanism of action involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. However, this compound can also have toxic effects on non-target organisms if not used properly. Future research directions include further studies on its potential applications and improved synthesis and handling methods.
Synthesis Methods
The synthesis of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product depends on the reaction conditions. The chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole is shown in Figure 1.
Figure 1: Chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole
properties
CAS RN |
116584-44-2 |
|---|---|
Product Name |
5-[Dichloro(fluoro)methyl]-1,2-oxazole |
Molecular Formula |
C4H2Cl2FNO |
Molecular Weight |
169.97 g/mol |
IUPAC Name |
5-[dichloro(fluoro)methyl]-1,2-oxazole |
InChI |
InChI=1S/C4H2Cl2FNO/c5-4(6,7)3-1-2-8-9-3/h1-2H |
InChI Key |
CPEUKVPGMRFBRX-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1)C(F)(Cl)Cl |
Canonical SMILES |
C1=C(ON=C1)C(F)(Cl)Cl |
synonyms |
Isoxazole, 5-(dichlorofluoromethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



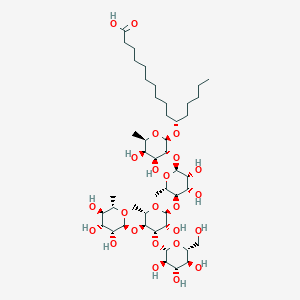
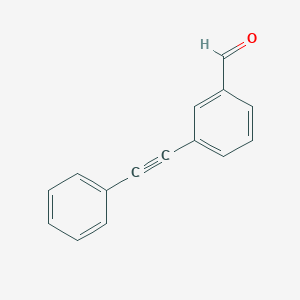
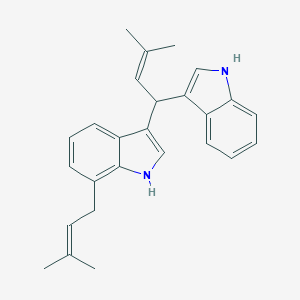
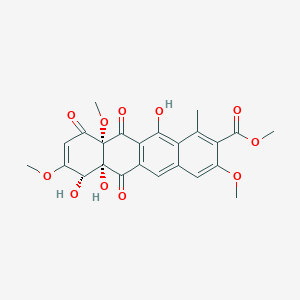
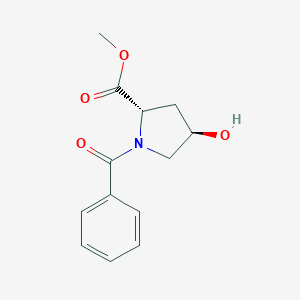
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)

